molecular formula C8H19N B1583651 N-Heptylmethylamine CAS No. 36343-05-2

N-Heptylmethylamine

Cat. No. B1583651
CAS RN: 36343-05-2
M. Wt: 129.24 g/mol
InChI Key: LTGYRKOQQQWWAF-UHFFFAOYSA-N
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Description

N-Heptylmethylamine (NHMA) is an organic chemical compound with the molecular formula C7H17N. It is a colorless liquid at room temperature and is soluble in water and other organic solvents. NHMA is an aliphatic amine, meaning it contains an aliphatic group (in this case, heptyl) attached to a nitrogen atom. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and fragrances. NHMA can also be used in the synthesis of aniline derivatives and other nitrogen-containing compounds.

Scientific Research Applications

Production of N-Methylated Amino Acids

  • Summary of the Application : N-Heptylmethylamine can be used in the production of N-methylated amino acids . N-methylated amino acids are found in nature in various biological compounds and have been shown to improve the pharmacokinetic properties of peptide drugs due to conformational changes, improved proteolytic stability, and/or higher lipophilicity .
  • Methods of Application or Experimental Procedures : A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine was developed . A whole-cell biocatalyst was derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-l-amino acid dehydrogenase gene from Pseudomonas putida .
  • Results or Outcomes : As proof-of-concept, N-methyl-l-alanine titers of 31.7 g L−1 with a yield of 0.71 g per g glucose were achieved in fed-batch cultivation .

Physical Properties of Amines

  • Summary of the Application : N-Heptylmethylamine, like other amines, has unique physical properties that make it useful in a variety of applications . These properties include the ability to engage in hydrogen bonding with water, which can affect its solubility and boiling point .
  • Methods of Application or Experimental Procedures : The physical properties of amines can be studied using various experimental techniques, such as measuring boiling points, solubilities, and hydrogen bonding capabilities .
  • Results or Outcomes : The results of these studies can provide valuable information about the behavior of amines, including N-Heptylmethylamine, in different environments and under different conditions .

Synthesis of Other Compounds

  • Summary of the Application : N-Heptylmethylamine can be used as a building block for the synthesis of numerous other commercially available compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the compound being synthesized. This could involve various chemical reactions, including condensation, substitution, or addition reactions .
  • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have a wide range of potential uses in various industries .

Functionalization of Nanoparticles

  • Summary of the Application : N-Heptylmethylamine can be used in the functionalization of nanoparticles . This process involves modifying the surface of nanoparticles to change their properties or make them suitable for specific applications .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the type of nanoparticle and the desired functionality. This could involve chemical reactions that attach N-Heptylmethylamine or other molecules to the surface of the nanoparticles .
  • Results or Outcomes : The outcomes of these reactions would be the formation of functionalized nanoparticles, which could have a wide range of potential uses in various industries .

Synthesis of Commercially Available Compounds

  • Summary of the Application : N-Heptylmethylamine can be used as a building block for the synthesis of numerous other commercially available compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the compound being synthesized. This could involve various chemical reactions, including condensation, substitution, or addition reactions .
  • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds, which could have a wide range of potential uses in various industries .

properties

IUPAC Name

N-methylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8-9-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYRKOQQQWWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189879
Record name N-Methylheptylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Heptylmethylamine

CAS RN

36343-05-2
Record name N-Methylheptylamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylheptylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanamine, N-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96468
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Record name N-Methylheptylamine
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Record name N-methylheptylamine
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Record name N-Methylheptylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Paquet, T Lacelle, X Liu, B Deore, AJ Kell… - Nanoscale, 2018 - pubs.rsc.org
… ,5-dimethylpiperidine, dibutylamine (DiButyl) and N-heptylmethylamine (N-HepMe) were also … The compounds composed of dibutylamine, and N-heptylmethylamine and 3-butylpyridine …
Number of citations: 43 pubs.rsc.org
MA Yunus - Jurnal Akta Kimia Indonesia (Indonesia Chimica …, 2023 - journal.unhas.ac.id
… Gd (III) Heptylmethyldithiocarbamate 2, 9-dimethyl phenanthroline complex was synthesised and characterised by reacting N-heptylmethylamine, carbondisulphide, 2, 9-dimethyl …
Number of citations: 2 journal.unhas.ac.id
L Chen, L Zhang, PJ Griffin… - … Chemistry and Physics, 2020 - Wiley Online Library
… :80 and 3 40:60 except the monoamine N-heptylmethylamine replaced 1 in the syntheses (3 x : … to hydroxyl group) should be capped with N-heptylmethylamine. The GPC-MALS data for …
Number of citations: 38 onlinelibrary.wiley.com
X Bei, T Uno, J Norris, HW Turner, WH Weinberg… - …, 1999 - ACS Publications
… The Pd(dba) 2 /L-catalyzed aminations of 5-chloro-m-xylene with morpholine and N- heptylmethylamine (a secondary acyclic amine) were chosen as model reactions for investigation of …
Number of citations: 147 pubs.acs.org
SA Zhukov, DV Pyshnyi, MS Kupryushkin - Russian Journal of Bioorganic …, 2021 - Springer
Novel representatives of phosphoryl guanidine oligonucleotide derivatives were prepared in this study. A synthetic scheme has been proposed and implemented suitable for the …
Number of citations: 6 link.springer.com
X Bei, HW Turner, WH Weinberg… - The Journal of …, 1999 - ACS Publications
… For example, Pd(dba) 2 /ligand 2-catalyzed reaction of 5-chloro-m-xylene with N-heptylmethylamine under our standard aryl amination conditions proceeded to completion overnight to …
Number of citations: 309 pubs.acs.org
FM Menger, H Zhang - Langmuir, 2005 - ACS Publications
… Carboxylic acid 6a (157 mg) was mixed with 1.1 equiv of N-heptylmethylamine and 1.1 equiv each of HOBT and EDCI, and then CH 2 Cl 2 (dry, 20 mL) was added into the mixture. The …
Number of citations: 13 pubs.acs.org
U Olsher, GA Elgavish… - Journal of the American …, 1980 - ACS Publications
Conclusion It has been demonstrated that the ion cyclotron double resonance bracketing experiment yields reliable values for the heats of formation of free radicals. In addition, our …
Number of citations: 30 pubs.acs.org
H Zhang - 2006 - search.proquest.com
In presenting this dissertation as a partial fulfillment of the requirements for an advanced degree from Emory University, I agr Page 1 In presenting this dissertation as a partial fulfillment …
Number of citations: 0 search.proquest.com
M Müller, M Rouilly, B Rusterholz, M Maj-Żurawska… - Microchimica Acta, 1988 - Springer
Magnesium selective ionophores are described which induce a rejection of Na + and K + in solvent polymeric membranes by factors of up to 6300 and 5000, respectively. Depending …
Number of citations: 29 link.springer.com

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